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Overview
Description
Alpha-endorphin is an endogenous opioid peptide consisting of 16 amino acids. It is a naturally occurring compound in the human body, primarily found in the central nervous system. Alpha-endorphin is part of the endorphin family, which includes beta-endorphin and gamma-endorphin. These peptides are known for their role in pain modulation and the production of feelings of well-being .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-endorphin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of peptide bonds.
Industrial Production Methods
Industrial production of alpha-endorphin involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-endorphin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in alpha-endorphin can be substituted with other amino acids to study the structure-activity relationship.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or beta-mercaptoethanol for reduction reactions.
Substitution reactions: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide-containing alpha-endorphin.
Reduction: Restored methionine residues in alpha-endorphin.
Substitution: Modified alpha-endorphin peptides with altered amino acid sequences.
Scientific Research Applications
Alpha-endorphin has several scientific research applications:
Chemistry: Used to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for potential therapeutic applications in pain management and mood disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Alpha-endorphin exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors include mu, delta, and kappa receptors. Upon binding, alpha-endorphin activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters like dopamine and serotonin. This results in analgesic effects and feelings of euphoria .
Comparison with Similar Compounds
Alpha-endorphin is compared with other endorphins like beta-endorphin and gamma-endorphin:
Beta-endorphin: Contains 31 amino acids and has a stronger analgesic effect than alpha-endorphin.
Gamma-endorphin: Contains 17 amino acids and has different physiological effects compared to alpha-endorphin.
Uniqueness: Alpha-endorphin is unique due to its shorter peptide chain and specific effects on behavior and pain modulation
List of Similar Compounds
- Beta-endorphin
- Gamma-endorphin
- Met-enkephalin
- Leu-enkephalin
Properties
Molecular Formula |
C77H120N18O26S |
---|---|
Molecular Weight |
1745.9 g/mol |
IUPAC Name |
5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121) |
InChI Key |
NXSIJWJXMWBCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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